- Preparation of riluzole prodrugs and methods of their use in treating various diseases including neurological diseases and cancer, United States, , ,

Cas no 95034-05-2 (tert-butyl N-(2-amino-2-methyl-propyl)carbamate)

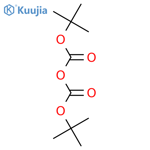

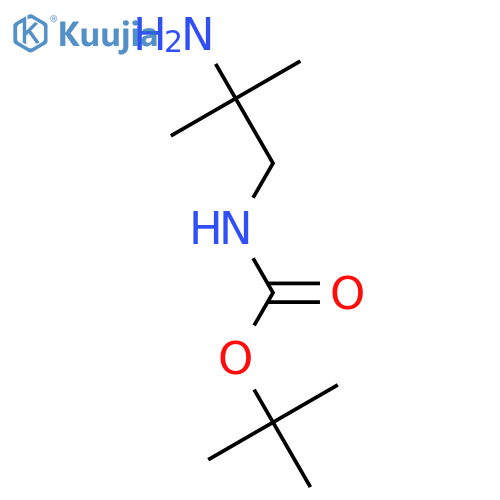

95034-05-2 structure

Nome do Produto:tert-butyl N-(2-amino-2-methyl-propyl)carbamate

N.o CAS:95034-05-2

MF:C9H20N2O2

MW:188.267302513123

MDL:MFCD11040212

CID:1985683

PubChem ID:17909918

tert-butyl N-(2-amino-2-methyl-propyl)carbamate Propriedades químicas e físicas

Nomes e Identificadores

-

- Tert-butyl N-(2-amino-2-methylpropyl)carbamate

- AG-H-91685

- AGN-PC-01MXO1

- PubChem23422

- 1-tert-Butyloxycarbonylamino-2-methyl-2-propylamine

- 1,2-diamino-N-(tert-butyloxycarbonyl)-1,1'-dimethylethane

- tert-butyl (2-amino-2-methylpropyl)carbamate

- AC1Q1NMO

- H-Dadme-Boc

- CTK5H7318

- (2-amino-2-methyl-propyl)-carbamic acid tert-butyl ester

- tert-butyl (2-amino-2-methyl-1-propyl)carbamate

- (2-amino-2-methylpropyl)carbamic acid tert-butyl ester

- 1-N-Boc-2-methylpropane-1,2-diamine

- 1,1-Dimethylethyl N-(2-amino-2-methylpropyl)carbamate (ACI)

- Carbamic acid, (2-amino-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)

- 1-((tert-Butoxycarbonyl)amino)-2-methyl-2-aminopropane

- 1-tert-Butoxycarbonylamino-2-methyl-2-propanamine

- N-(2-Amino-2-methylpropyl)-N-(tert-butoxycarbonyl)amine

- N-(2-Amino-2-methylpropyl)carbamate tert-butyl ester

- N-(2-Amino-2-methylpropyl)carbamic acid tert-butyl ester

- N-(tert-Butoxycarbonyl)-2-methyl-1,2-propanediamine

- tert-butyl N-(2-amino-2-methyl-propyl)carbamate

- 95034-05-2

- DTXSID60591565

- Carbamic acid, (2-amino-2-methylpropyl)-, 1,1-dimethylethyl ester

- BS-13868

- SB40187

- N1-Boc-2-methyl-1,2-propanediamine

- t-butyl (2-amino-2-methyl-1-propyl)carbamate

- n-(2-amino-2-methylpropyl)(tert-butoxy)carboxamide

- tert-Butyl (2-Amino-2-methylpropyl)-carbamate

- Z1083217742

- VDA03405

- DB-080166

- SY186730

- tert-Butyl(2-amino-2-methylpropyl)carbamate

- AKOS006283671

- tert-butyl 2-amino-2-methylpropylcarbamate

- MFCD11040212

- EN300-68883

- KCBBEHBEAPOBSC-UHFFFAOYSA-N

- SCHEMBL854272

-

- MDL: MFCD11040212

- Inchi: 1S/C9H20N2O2/c1-8(2,3)13-7(12)11-6-9(4,5)10/h6,10H2,1-5H3,(H,11,12)

- Chave InChI: KCBBEHBEAPOBSC-UHFFFAOYSA-N

- SMILES: O=C(NCC(C)(C)N)OC(C)(C)C

Propriedades Computadas

- Massa Exacta: 188.152477885g/mol

- Massa monoisotópica: 188.152477885g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 5

- Complexidade: 183

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 0.6

- Superfície polar topológica: 64.4Ų

tert-butyl N-(2-amino-2-methyl-propyl)carbamate Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H302-H315-H319-H335

- Declaração de Advertência: P261-P305+P351+P338

- Condição de armazenamento:Keep in dark place,Sealed in dry,2-8°C(BD248560)

tert-butyl N-(2-amino-2-methyl-propyl)carbamate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-68883-10.0g |

tert-butyl N-(2-amino-2-methylpropyl)carbamate |

95034-05-2 | 95.0% | 10.0g |

$691.0 | 2025-03-21 | |

| Enamine | EN300-68883-0.25g |

tert-butyl N-(2-amino-2-methylpropyl)carbamate |

95034-05-2 | 95.0% | 0.25g |

$40.0 | 2025-03-21 | |

| abcr | AB523650-1g |

tert-Butyl N-(2-amino-2-methylpropyl)carbamate, 97%; . |

95034-05-2 | 97% | 1g |

€189.60 | 2025-02-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1055-25g |

(2-Amino-2-methyl-propyl)-carbamic acid tert-butyl ester |

95034-05-2 | 97% | 25g |

¥13902.86 | 2025-01-21 | |

| abcr | AB523650-5 g |

tert-Butyl N-(2-amino-2-methylpropyl)carbamate, 97%; . |

95034-05-2 | 97% | 5g |

€501.60 | 2023-07-10 | |

| abcr | AB523650-1 g |

tert-Butyl N-(2-amino-2-methylpropyl)carbamate, 97%; . |

95034-05-2 | 97% | 1g |

€184.90 | 2023-07-10 | |

| eNovation Chemicals LLC | Y1122366-5g |

(2-Amino-2-methyl-propyl)-carbamic acid tert-butyl ester |

95034-05-2 | 95% | 5g |

$665 | 2024-07-28 | |

| Enamine | EN300-68883-5.0g |

tert-butyl N-(2-amino-2-methylpropyl)carbamate |

95034-05-2 | 95.0% | 5.0g |

$351.0 | 2025-03-21 | |

| abcr | AB523650-100 mg |

tert-Butyl N-(2-amino-2-methylpropyl)carbamate, 97%; . |

95034-05-2 | 97% | 100MG |

€99.10 | 2023-07-10 | |

| eNovation Chemicals LLC | D655899-1G |

tert-butyl N-(2-amino-2-methyl-propyl)carbamate |

95034-05-2 | 97% | 1g |

$105 | 2024-07-21 |

tert-butyl N-(2-amino-2-methyl-propyl)carbamate Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Solvents: Dichloromethane ; 20 h, 0 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Solvents: 1,4-Dioxane ; 18 h, rt

Referência

- Preparation of substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles as TGF-β signal transduction inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condições de reacção

1.1 Solvents: Dichloromethane ; 20 h, 0 °C

Referência

- Preparation of riluzole prodrugs and pharmacokinetic and pharmacological profiles thereof, United States, , ,

Synthetic Routes 4

Condições de reacção

1.1 Solvents: Dichloromethane ; 20 h, 0 °C

Referência

- Preparation of riluzole prodrugs and pharmacokinetic profile and pharmacological use thereof, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condições de reacção

1.1 Solvents: Chloroform ; 0 °C; 0 °C → rt; 12 h, rt

Referência

- Helical complexes containing diamide-bridged benzene-o-dithiolato/catecholato ligands, Chemistry - A European Journal, 2007, 13(8), 2344-2357

Synthetic Routes 6

Condições de reacção

1.1 Solvents: Tetrahydrofuran ; cooled; 12 h, 0 °C

Referência

- Gem-dimethyl peptide nucleic acid (α/β/γ-gdm-PNA) monomers: synthesis and the role of gdm-substituents in preferential stabilization of Z/E-rotamers, Organic & Biomolecular Chemistry, 2021, 19(29), 6534-6545

Synthetic Routes 7

Condições de reacção

1.1 Solvents: Ethanol ; overnight, reflux

Referência

- Selective synthesis of carbamate protected polyamines using alkyl phenyl carbonates, Synthesis, 2002, (15), 2195-2202

Synthetic Routes 8

Condições de reacção

1.1 Solvents: Ethanol ; overnight, 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 12

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 12

Referência

- Preparation of indole derivatives useful as PPAR activators, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condições de reacção

1.1 Solvents: Dichloromethane ; -55 °C; < -40 °C; 2 h, -50 - -40 °C; 2.5 h, -40 °C → rt; 1 h, rt

Referência

- Preparation of oxopyridazinyl derivatives with inhibitory activity against beta-adrenergic receptors and phosphodiesterase, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 0 °C; 3.5 h, 0 °C; 2.5 h, rt

Referência

- Influence of achiral units with gem-dimethyl substituents on the helical character of aliphatic oligourea foldamers, Chemical Communications (Cambridge, 2013, 49(67), 7415-7417

Synthetic Routes 11

Condições de reacção

1.1 Solvents: Ethanol ; overnight, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

Referência

- Preparation of substituted pyrazolo[1,5-a]pyrimidine compounds as selective Trk kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condições de reacção

1.1 Solvents: Isopropanol , Water ; 3 - 5 h, 0 - 10 °C

Referência

- An advantageous process for preparing anagliptin and its novel crystalline form-H, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condições de reacção

1.1 Solvents: Dichloromethane ; 20 h, 0 °C

Referência

- Preparation of benzothiazole-containing prodrugs of riluzole and their use in mono- and combination therapy of diseases, United States, , ,

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ; 30 min, rt; 4 h, rt → 50 °C; 50 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9

Referência

- Synthesis method of alogliptin intermediate 2-amino-2-methylpropylamine tert-butyl ester, China, , ,

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 d, rt

Referência

- Preparation of substituted oxopiperazine derivatives and analogs for use in the treatment of calcium channels- and sodium channels-mediated diseases such as pain and epilepsy, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condições de reacção

1.1 Solvents: Dichloromethane

1.2 Reagents: Water Solvents: Diethyl ether

1.2 Reagents: Water Solvents: Diethyl ether

Referência

- Chemoselective synthesis of protected polyamines and facile synthesis of polyamine derivatives using O-alkyl-O'-(N-succinimidyl) carbonates, Organic Preparations and Procedures International, 1998, 30(3), 339-348

Synthetic Routes 17

Condições de reacção

1.1 Solvents: Dichloromethane ; 6 h, rt; 18 h, rt

Referência

- Macrocyclic design strategies for small, stable parallel β-sheet scaffolds, Journal of the American Chemical Society, 2009, 131(23), 7970-7972

tert-butyl N-(2-amino-2-methyl-propyl)carbamate Raw materials

- Tert-Butyl phenyl carbonate

- Di-tert-butyl dicarbonate

- tert-butyl 2,5-dioxopyrrolidin-1-yl carbonate

- 2-methylpropane-1,2-diamine

- N-(tert-Butoxycarbonyl)aniline

tert-butyl N-(2-amino-2-methyl-propyl)carbamate Preparation Products

tert-butyl N-(2-amino-2-methyl-propyl)carbamate Literatura Relacionada

-

1. Book reviews

-

2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

95034-05-2 (tert-butyl N-(2-amino-2-methyl-propyl)carbamate) Produtos relacionados

- 476673-39-9((2Z)-3-(4-hydroxy-3-nitrophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2229088-93-9(3-(3-bromo-4-methylthiophen-2-yl)-2,2-dimethylpropan-1-amine)

- 2228381-34-6(tert-butyl N-5-bromo-2-(but-3-yn-2-yl)phenylcarbamate)

- 933210-46-9(N-3-(6-ethoxypyridazin-3-yl)phenyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide)

- 1156748-99-0(N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide)

- 1060183-66-5(N-cyclohexyl-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide)

- 2680741-15-3(benzyl N-methyl-N-{2-(prop-2-yn-1-yloxy)phenylmethyl}carbamate)

- 1806655-66-2(Ethyl 5-hydrazinyl-2-methylbenzoate)

- 2228283-02-9(tert-butyl N-4-(1-aminocyclohexyl)-3-fluorophenylcarbamate)

- 1361730-50-8(3-Chloro-5-(2,4-dichlorophenyl)-2-(difluoromethoxy)pyridine)

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:95034-05-2)(2-AMINO-2-METHYL-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito

Amadis Chemical Company Limited

(CAS:95034-05-2)tert-butyl N-(2-amino-2-methyl-propyl)carbamate

Pureza:99%/99%

Quantidade:5g/25g

Preço ($):281.0/984.0